molecular formula C25H25N3O4 B2670656 Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate CAS No. 2097917-60-5

Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate

Cat. No.: B2670656
CAS No.: 2097917-60-5
M. Wt: 431.492
InChI Key: CWPXGOSZRDNGBW-UHFFFAOYSA-N
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Description

Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a hybrid structure incorporating a piperidine carboxamide moiety linked to a methyl benzoate ester and a 6-oxo-3-phenyl-1,6-dihydropyridazine group. The piperidine ring is a prevalent feature in many bioactive molecules and often contributes to binding affinity and pharmacokinetic properties . The 1,6-dihydropyridazin-6-one component is a known pharmacophore in various therapeutic contexts, lending this compound particular value for researchers investigating new therapeutic agents . Preliminary research on compounds with related structural motifs suggests potential applications in the study of metabolic disorders and neurological conditions . The integrated methyl benzoate ester, similar to intermediates used in classic synthetic pathways, can serve as a versatile functional group for further chemical modification, making this compound a valuable intermediate or precursor for the synthesis of more complex chemical libraries . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-32-25(31)21-9-7-20(8-10-21)24(30)27-15-13-18(14-16-27)17-28-23(29)12-11-22(26-28)19-5-3-2-4-6-19/h2-12,18H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPXGOSZRDNGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate typically involves multiple steps. One common method involves the condensation of methyl (4-acetylphenyl)carbamate with ethyl acetoacetate or diethyl malonate and hydrazine hydrate. This reaction is carried out under reflux conditions in a solvent such as dioxane-water mixture .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as selenium dioxide.

    Reduction: Reduction reactions can be performed using hydrazine hydrate.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Selenium dioxide in a dioxane-water mixture.

    Reduction: Hydrazine hydrate under reflux conditions.

    Substitution: Various nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can yield methyl [4-(oxoacetyl)phenyl]carbamate .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit promising antitumor properties. Specifically, methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate has shown cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
A549 (Lung)5.2
MCF7 (Breast)3.8

Case Study : A study involving a series of pyridazine derivatives demonstrated that modifications at the C6 position significantly enhanced cytotoxicity against A549 cells by inducing apoptosis through mitochondrial pathways .

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects. In preclinical models, it exhibited significant reductions in seizure frequency and duration.

Research Findings : In a study using pentylenetetrazole-induced seizure models, the compound showed a notable decrease in seizure activity compared to control groups. This suggests potential therapeutic applications for epilepsy treatment .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32.0
Escherichia coli64.0
Pseudomonas aeruginosa128.0

This efficacy may be attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's effectiveness:

  • Substituents on the Piperidine Ring : Variations in substituents can enhance lipophilicity and cell permeability.
    • The presence of electron-donating groups significantly increases biological activity.
    • Modifications at positions 2 and 4 of the benzoate moiety have been shown to improve interaction with target proteins involved in cellular processes.

Mechanism of Action

The mechanism of action of methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine/piperazine-linked heterocycles. Below is a detailed comparison with structurally related analogs, focusing on substituents, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Molecular Formula* Molecular Weight (g/mol)* Key Features
Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate Pyridazinone Phenyl, piperidine, methyl benzoate C₂₅H₂₅N₃O₄ 443.49 Pyridazinone core with keto group; piperidine linker enhances flexibility.
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline Phenyl, piperazine, methyl benzoate C₂₉H₂₅N₃O₃ 487.54 Quinoline core (aromatic N-heterocycle); piperazine linker increases polarity.
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Quinoline 4-Bromophenyl, piperazine, methyl benzoate C₂₉H₂₄BrN₃O₃ 566.43 Bromine substituent enhances halogen bonding; higher molecular weight.
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline 4-Fluorophenyl, piperazine, methyl benzoate C₂₉H₂₄FN₃O₃ 505.52 Fluorine improves metabolic stability and lipophilicity.

*Calculated using standard atomic weights.

Key Differences and Implications:

Core Heterocycle: The pyridazinone core in the target compound introduces a non-aromatic, partially saturated system with a ketone group, contrasting with the fully aromatic quinoline in C1–C7 . This difference may influence electronic properties, solubility, and binding affinity in biological targets (e.g., enzymes or receptors).

Linker Flexibility :

  • The piperidine linker in the target compound offers greater conformational flexibility compared to the piperazine in C1–C5. Piperidine’s six-membered ring may enhance membrane permeability but reduce hydrogen-bonding capacity relative to piperazine.

Substituent Effects: Halogenated analogs (e.g., C2, C3, C4) exhibit modified electronic and steric profiles. In contrast, the target compound’s phenyl group on pyridazinone may prioritize π-π stacking interactions.

Synthetic Methodology: All compounds are synthesized via crystallization in ethyl acetate, yielding yellow/white solids . However, the pyridazinone core likely requires distinct condensation steps compared to quinoline derivatives, which are typically assembled via Skraup or Friedländer syntheses.

Structural validation for such compounds often employs crystallographic tools like SHELX and WinGX .

Biological Activity

Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving a piperidine ring, a benzoate moiety, and a dihydropyridazine component. The molecular formula is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, with a molecular weight of approximately 344.42 g/mol.

Antimicrobial Properties

Research indicates that compounds containing the dihydropyridazine moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dihydropyridazine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of active research. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This activity is thought to be mediated through the modulation of signaling pathways associated with inflammation and cell survival .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various derivatives of dihydropyridazine. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In a study by Lee et al. (2022), the effects of this compound on MCF-7 cells were analyzed. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's ability to induce apoptosis through both intrinsic and extrinsic pathways .

Research Findings Summary Table

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerMCF-7Induces apoptosis
NeuroprotectiveNeuronal CellsReduces oxidative stress-induced apoptosis

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate?

  • Methodological Answer: High-performance liquid chromatography (HPLC) using a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate adjusted to pH 4.6 with acetic acid) is effective for purity analysis. High-resolution columns like Chromolith or Purospher® STAR improve separation . For quantification, validate methods using reference standards from pharmacopeial guidelines, such as those for related pyridazine derivatives .

Q. How can the synthesis of this compound be optimized for higher yields?

  • Methodological Answer: Utilize palladium-catalyzed coupling reactions (e.g., Pd₂(dba)₃ with PA-Ph ligand in toluene) to enhance cyclization efficiency, as demonstrated in analogous piperidine syntheses . Optimize stoichiometry and reaction time based on kinetic studies of similar esters, such as methyl benzoate derivatives .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer: Combine X-ray crystallography (e.g., bond angles like C43—C44—C45 ≈118.3° ) with advanced NMR techniques (¹H/¹³C chemical shifts and NOE experiments) to confirm stereochemistry. Cross-reference with computational models (DFT calculations) for validation .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer: Perform ADME profiling to evaluate bioavailability and metabolic stability. Use LC-MS to identify metabolites (e.g., hydroxylated or glucuronidated products) and correlate with in vitro enzyme inhibition assays . Adjust formulations using solubility parameters (e.g., ESOL log S) to improve in vivo performance .

Q. What computational approaches aid in designing analogs with improved target affinity?

  • Methodological Answer: Employ molecular docking with protein crystal structures (e.g., enzymes with pyridazine-binding pockets) and QSAR models based on substituent effects from pyridazine derivatives . Validate predictions using in vitro IC₅₀ assays and SPR-based binding kinetics .

Q. How can degradation pathways under accelerated stability conditions be systematically analyzed?

  • Methodological Answer: Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) followed by UPLC-MS/MS to identify degradation products. Use pharmacopeial buffer systems (e.g., ammonium acetate at pH 6.5) for method development . Store samples at -20°C under inert gas to minimize hydrolysis .

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